Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate
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Overview
Description
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate is a chemical compound with the molecular formula C9H22NO4P and a molecular weight of 239.25 g/mol . It is also known by its IUPAC name, diisopropyl [(2-aminoethoxy)methyl]phosphonate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate typically involves the reaction of diisopropyl phosphite with 2-aminoethanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: It is used in the study of enzyme inhibition and as a potential inhibitor of certain enzymes.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate can be compared with similar compounds such as:
Diethyl [(2-aminoethoxy)methyl]phosphonate: This compound has similar chemical properties but different alkyl groups.
Dimethyl [(2-aminoethoxy)methyl]phosphonate: This compound also has similar properties but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific alkyl groups, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWIUTLNFFHRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COCCN)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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